dimethyl 1-{1-[(5-chloro-2-methylphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a triazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step reactions. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar chemical properties but lacking the additional functional groups present in the compound of interest.
5-Chloro-1H-1,2,3-Triazole: Another triazole derivative with a chlorine substituent, but differing in the position and number of substituents.
Uniqueness
4,5-DIMETHYL 1-{1-[(5-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19ClN4O5 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
dimethyl 1-[1-(5-chloro-2-methylanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H19ClN4O5/c1-5-12(15(23)19-11-8-10(18)7-6-9(11)2)22-14(17(25)27-4)13(20-21-22)16(24)26-3/h6-8,12H,5H2,1-4H3,(H,19,23) |
InChI Key |
MGZMRUSNMTVRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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